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Compound of Interest

Compound Name: 5-Bromonicotinic acid

Cat. No.: B110799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-
Bromonicotinic acid as a versatile building block in medicinal chemistry. It covers its

application in the synthesis of various therapeutic agents, including enzyme inhibitors and as a

scaffold for combinatorial libraries.

Introduction to 5-Bromonicotinic Acid in Drug
Discovery
5-Bromonicotinic acid is a highly valuable scaffold in medicinal chemistry due to its versatile

reactivity, allowing for the strategic introduction of diverse functional groups.[1] The presence of

the bromine atom and the carboxylic acid group on the pyridine ring offers two key points for

chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-

carbon bonds and the synthesis of biaryl compounds.[1] The carboxylic acid moiety can be

readily converted into amides, esters, and other derivatives, facilitating the exploration of

structure-activity relationships (SAR).[1]

Its utility has been demonstrated in the synthesis of a wide range of biologically active

molecules, including the vasodilator Nicergoline, as well as inhibitors of key enzymes

implicated in various diseases, such as caspases, soluble epoxide hydrolase (sEH),
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indoleamine 2,3-dioxygenase 1 (IDO1), poly(ADP-ribose) polymerase (PARP), and various

kinases.[2][3][4]

Synthesis of Bioactive Molecules using 5-
Bromonicotinic Acid
Synthesis of Nicergoline Precursors
5-Bromonicotinic acid serves as a crucial starting material in the synthesis of Nicergoline, a

drug used to treat cerebrovascular and peripheral vascular disorders.[2] The synthesis involves

the reaction of a 5-bromonicotinic acid derivative with a complex ergoline scaffold.

Experimental Protocol: Preparation of 5-Bromonicotinic Acid

A common method for the preparation of 5-bromonicotinic acid is through the direct

bromination of nicotinic acid.[2][5]

Reagents: Nicotinic acid, thionyl chloride, bromine, powdered iron (catalyst).

Procedure:

To a mixture of nicotinic acid and powdered iron (0.5-5.0 wt%), add thionyl chloride.

Heat the mixture to 70-80°C and add bromine dropwise over 2 hours.

Reflux the reaction mixture for 6-14 hours.[2][5]

After cooling, carefully hydrolyze the reaction mixture with water.

Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.[5]

The crude 5-bromonicotinic acid can be further purified by recrystallization.

Synthesis of 5-Aryl Nicotinic Acid Derivatives via
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl structures,

which are common motifs in many kinase inhibitors and other therapeutic agents.[1] 5-
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Bromonicotinic acid and its derivatives are excellent substrates for this reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on a Solid Support

Materials: 5-Bromonicotinic ester-bound resin, arylboronic acid, Pd(PPh₃)₄, K₃PO₄, DMF.

Procedure:

Suspend the 5-bromonicotinic ester-bound resin in degassed DMF.

Add Pd(PPh₃)₄ (5 mol%) to the resin and agitate for 10 minutes.

Add K₃PO₄ (3 equivalents) and the respective arylboronic acid (3 equivalents).

Degas the mixture with Argon for 1 minute and shake for 24 hours at 80°C.

Filter the resin and wash sequentially with DMF, DCM, and MeOH.

Cleave the product from the resin using a mixture of TFA/DCM (1:1).

Quantitative Data: Suzuki-Miyaura Coupling Yields[1]

Arylboronic Acid Coupled Product Yield (%)

Phenylboronic acid
5-Phenylnicotinic acid

derivative
88

3-Fluoro-4-

methylphenylboronic acid

5-(3-Fluoro-4-

methylphenyl)nicotinic acid

derivative

75

Experimental Workflow: Suzuki-Miyaura Coupling
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Suzuki-Miyaura Coupling Workflow

Application in the Synthesis of Enzyme Inhibitors
Caspase Inhibitors for Apoptosis Modulation
Caspases are a family of proteases that play a central role in apoptosis (programmed cell

death).[6] Inhibitors of caspases are being investigated for various therapeutic applications. 5-
Bromonicotinic acid has been used as a scaffold to generate libraries of compounds for

screening against caspases, leading to the identification of potent inhibitors.[1]

Quantitative Data: Caspase Inhibition[7]

Compound ID Target IC50 (nM)

ML132 (Probe) Caspase-1 23

ML132 (Probe) Caspase-3 >10000

ML132 (Probe) Caspase-7 >10000

ML132 (Probe) Caspase-9 >10000

Signaling Pathway: Apoptosis Induction
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Simplified Caspase-mediated Apoptosis Pathway

Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids,

and its inhibition is a therapeutic strategy for treating hypertension and inflammation. Large

DNA-encoded libraries incorporating 5-bromonicotinic acid as a key building block have been

used to discover potent sEH inhibitors.[1]

Quantitative Data: sEH Inhibition

Compound Class Target IC50 Range (µM) Reference

Malabaricones and

new related

compounds

sEH 14.24 - 46.35 --INVALID-LINK--

Urea derivatives sEH 0.002 - >100 --INVALID-LINK--
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Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising

target for cancer immunotherapy.[4] Novel IDO1 inhibitors with an isoxazolo[5,4-d]pyrimidin-

4(5H)-one scaffold have been synthesized, where precursors could potentially be derived from

5-bromonicotinic acid.[4]

Quantitative Data: IDO1 Inhibition[4]

Compound ID R¹ R² hIDO1 IC50 (µM)

12 H 4-F-Ph 50

20 H 4-MeOOC-Ph 1.8

23 H 4-CF₃-Ph 1.1

32 H 4-cyclohexyl-Ph 1.4

39 Me 4-MeOOC-Ph 1.9

Signaling Pathway: IDO1 in Tumor Immune Evasion
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IDO1-mediated Tryptophan Catabolism

Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with

BRCA mutations. Various heterocyclic scaffolds, which can be synthesized using 5-
bromonicotinic acid as a starting material, are used in the design of potent PARP inhibitors.

Quantitative Data: PARP-1 Inhibition[8]
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Compound ID PARP-1 IC50 (nM)

Olaparib 34

8a 36

Signaling Pathway: PARP Inhibition and Synthetic Lethality
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Synthetic Lethality with PARP Inhibitors

Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine core, often

found in kinase inhibitors, can be functionalized using 5-bromonicotinic acid derivatives to

explore new chemical space and develop novel inhibitors.

Quantitative Data: Multi-Kinase Inhibition[9]
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Compound ID Target Kinase IC50 (nM)

16b Clk4 11

16b DRAK1 87

16b Haspin 125.7

16b Clk1 163

16b Dyrk1B 284

16b Dyrk1A 353.3

Conclusion
5-Bromonicotinic acid is a cornerstone building block in medicinal chemistry, offering a robust

platform for the synthesis of a diverse array of biologically active compounds. Its amenability to

a variety of chemical transformations, particularly palladium-catalyzed cross-coupling and

derivatization of the carboxylic acid, makes it an invaluable tool for drug discovery and

development professionals. The applications highlighted in this document demonstrate its

broad utility in generating novel inhibitors for a range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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